molecular formula C26H53N5O.C2H4O2<br>C28H57N5O3 B15185360 N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate CAS No. 93942-21-3

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate

Cat. No.: B15185360
CAS No.: 93942-21-3
M. Wt: 511.8 g/mol
InChI Key: DBNNDOXHYSECRA-JRYFSKGNSA-N
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Description

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is a complex organic compound with the molecular formula C26H52N4O3. It is known for its unique structure, which includes multiple amino groups and a long hydrocarbon chain with double bonds at the 9th and 12th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate typically involves multiple steps. One common method starts with the preparation of octadeca-9,12-dienoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with a polyamine, such as tetraethylenepentamine, under controlled conditions to form the desired amide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process would include the careful control of reaction temperatures, pressures, and the use of catalysts to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cell signaling and as a ligand for certain receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug delivery agent.

    Industry: Utilized as a surfactant or emulsifier in various formulations

Mechanism of Action

The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate involves its interaction with specific molecular targets. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and other biomolecules. This can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is unique due to its combination of multiple amino groups and the presence of double bonds in the hydrocarbon chain. This structure provides it with distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

93942-21-3

Molecular Formula

C26H53N5O.C2H4O2
C28H57N5O3

Molecular Weight

511.8 g/mol

IUPAC Name

acetic acid;(9E,12E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C26H53N5O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27;1-2(3)4/h6-7,9-10,28-30H,2-5,8,11-25,27H2,1H3,(H,31,32);1H3,(H,3,4)/b7-6+,10-9+;

InChI Key

DBNNDOXHYSECRA-JRYFSKGNSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O

Origin of Product

United States

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